1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine hydrochloride
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Overview
Description
1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclohexane ring substituted with an aminomethyl group and two N,N-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine hydrochloride typically involves the reaction of cyclohexanone with formaldehyde and dimethylamine in the presence of a catalystThe reaction conditions often include an acidic medium to facilitate the formation of the iminium ion intermediate, which then reacts with the enol form of cyclohexanone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of the compound.
Reduction: Primary amine derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials
Mechanism of Action
The mechanism of action of 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with receptors or enzymes, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
- 1-(Aminomethyl)-1-cyclohexanol hydrochloride
- 1-(Aminomethyl)cyclohexaneacetic acid
- N,N-Dimethylcyclohexylamine
Comparison: 1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H21ClN2 |
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Molecular Weight |
192.73 g/mol |
IUPAC Name |
1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H20N2.ClH/c1-11(2)9(8-10)6-4-3-5-7-9;/h3-8,10H2,1-2H3;1H |
InChI Key |
KMPZKTUFODXKLL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCCCC1)CN.Cl |
Origin of Product |
United States |
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